molecular formula C15H21NO4 B178155 Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 177736-04-8

Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No. B178155
M. Wt: 279.33 g/mol
InChI Key: NRIWUOJTSLHILG-UHFFFAOYSA-N
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Patent
US06437146B1

Procedure details

A mixture of 4-[2-(tert-butoxycarbonylamino)ethyl]-phenyl trifluoromethanesulfonate (6.11 g, 16.6 mmol), palladium(II) acetate (745 mg, 3.32 mmol), 1,3-bis-(diphenylphosphino)propane (1.37 g, 3.32 mmol), triethylamine (6.94 ml, 49.8 mmol), and MeOH (24ml) in DMF (60 ml) was purged for 30 min with carbon monoxide. The mixture was stirred under carbon monoxide atmosphere at 78° C. for 3 hours. After cooling the mixture to room temperature, the reaction mixture was diluted with EtOAc, washed with water, 1N-hydrochloric acid, water, saturated sodium hydrogencarbonate, water and brine successively, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:EtOAc, 4:1-3:1) to give methyl 4-[2-(tert-butoxycarbonylamino)ethyl]benzoate (3.52 g, 76%).
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
745 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:9][CH:8]=1)(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[CH3:61][OH:62].CN([CH:66]=[O:67])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:19]([O:18][C:16]([NH:15][CH2:14][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:61]([O:67][CH3:66])=[O:62])=[CH:8][CH:9]=1)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:5.6.7|

Inputs

Step One
Name
Quantity
6.11 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(F)F
Name
Quantity
1.37 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24 mL
Type
reactant
Smiles
CO
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
745 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under carbon monoxide atmosphere at 78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged for 30 min with carbon monoxide
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with water, 1N-hydrochloric acid, water, saturated sodium hydrogencarbonate, water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:EtOAc, 4:1-3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.